Int-777 - 1199796-29-6

Int-777

Catalog Number: EVT-271497
CAS Number: 1199796-29-6
Molecular Formula: C27H46O5
Molecular Weight: 450.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Int-777 (6α-ethyl-23(S)-methylcholic acid), also known as S-EMCA, is a semi-synthetic bile acid derivative designed as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5). [, ] It is widely used in scientific research to study the role of TGR5 in various physiological and pathological processes. TGR5 is a membrane receptor found in various tissues, including the intestine, liver, brown adipose tissue, and immune cells. [, , , ] Activation of TGR5 by Int-777 has been shown to exert diverse effects on metabolism, inflammation, and cellular function. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • ** Elucidating the full spectrum of TGR5-mediated effects in different tissues and cell types.** [, ]
  • Developing more potent and selective TGR5 agonists with improved pharmacological properties. [, ]
  • Conducting clinical trials to evaluate the safety and efficacy of Int-777 in humans. [, ]

Cholic Acid

Compound Description: Cholic acid is a primary bile acid []. It is naturally occurring and known to activate TGR5, influencing whole-body metabolism, reducing atherosclerosis, and benefiting cardiovascular physiology in mice [].

Obeticholic Acid (OCA)

Compound Description: Obeticholic acid is a bile acid derivative and a selective agonist for FXR []. It is licensed for the treatment of primary biliary cholangitis and has shown promising results in NASH patients [].

Relevance: While both OCA and INT-777 modulate bile acid signaling, they target different receptors. OCA is a selective FXR agonist [], whereas INT-777 is a selective TGR5 agonist [, ].

INT-767

Compound Description: INT-767 is a bile acid derivative with dual agonist properties for both FXR and TGR5 [, ].

Relevance: Unlike INT-777, which selectively activates TGR5, INT-767 activates both FXR and TGR5, leading to a broader range of effects [, ]. This dual activation makes it potentially more effective in treating certain conditions like liver steatosis and diabetes [].

Lithocholic acid (LCA)

Compound Description: LCA is a secondary bile acid and the most potent naturally occurring TGR5 agonist [].

GW4064

Compound Description: GW4064 is a synthetic FXR agonist [].

Relevance: GW4064 specifically activates FXR, whereas INT-777 is a selective agonist for TGR5 []. These compounds target different bile acid receptors and exert distinct effects on cellular processes.

6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid (INT-747)

Compound Description: INT-747 is a potent and selective FXR agonist [].

Relevance: Unlike INT-777, which is a TGR5 agonist, INT-747 selectively activates FXR []. They belong to the same class of compounds but interact with different bile acid receptors, leading to distinct biological responses.

6-Ethylchenodeoxycholic acid (6-ECDCA)

Compound Description: 6-ECDCA is a bile acid derivative that, upon introduction of a C(23)(S)-methyl group, exhibits selectivity for TGR5 [].

Relevance: The development of INT-777 stemmed from modifications made to 6-ECDCA. The addition of a C(23)(S)-methyl group to 6-ECDCA increased its selectivity for TGR5, leading to the discovery of INT-777 as a potent and selective TGR5 agonist [].

Taurolithocholic acid (TLCA)

Compound Description: TLCA is a naturally occurring bile acid that acts as a TGR5 agonist [].

Ursodeoxycholic acid (UDCA)

Compound Description: UDCA is a naturally occurring bile acid known for its anti-fibrotic effects in the liver []. It also acts as a TGR5 agonist [].

Source and Classification

INT-777 is classified as a synthetic bile acid derivative. It is derived from modifications of chenodeoxycholic acid, which is a naturally occurring bile acid. The compound's development aimed to enhance the therapeutic potential of bile acids by targeting specific receptors involved in metabolic and inflammatory pathways. INT-777 specifically acts on the Takeda G protein-coupled receptor 5, which plays a crucial role in mediating bile acid signaling and its physiological effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of INT-777 involves several chemical transformations that modify the structure of chenodeoxycholic acid. Key steps in the synthesis include:

  1. Alkylation: Introduction of an ethyl group at the 6α position.
  2. Methylation: Methyl substitution at the 23 position to create the specific stereochemistry required for receptor binding.

The synthetic procedures have been documented in various studies, highlighting the importance of maintaining stereochemical integrity during synthesis to ensure biological activity . Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of INT-777.

Molecular Structure Analysis

Structure and Data

INT-777 has a complex molecular structure characterized by its steroid backbone typical of bile acids. The key features include:

  • Molecular Formula: C27H46O4
  • Molecular Weight: 442.66 g/mol
  • Key Functional Groups: Hydroxyl groups, ethyl substituent, and methyl substituent.

The structural modifications at positions 6α and 23(S) are critical for its interaction with the Takeda G protein-coupled receptor 5, enhancing its agonistic activity compared to natural bile acids .

Chemical Reactions Analysis

Reactions and Technical Details

INT-777 undergoes various biochemical reactions upon administration, primarily involving:

  1. Receptor Binding: INT-777 binds to the Takeda G protein-coupled receptor 5, initiating a cascade of intracellular signaling events.
  2. Signal Transduction: Activation leads to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A (PKA) pathways.

These reactions have been shown to modulate inflammatory responses in various experimental models, including neuroinflammation . The ability to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha further underscores its therapeutic potential.

Mechanism of Action

Process and Data

The mechanism of action for INT-777 involves several key processes:

  1. Activation of TGR5: Binding to the Takeda G protein-coupled receptor 5 leads to activation of downstream signaling pathways.
  2. cAMP/PKA Pathway: The increase in cAMP levels activates PKA, which then phosphorylates various substrates involved in cellular responses.
  3. Inhibition of Neuroinflammation: By modulating microglial activation and cytokine release, INT-777 effectively reduces neuroinflammatory processes associated with conditions like sepsis and traumatic brain injury .

This multi-faceted mechanism highlights INT-777's potential as a therapeutic agent in neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

INT-777 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar compounds within its class.

These properties are essential for formulating INT-777 for pharmacological applications .

Applications

Scientific Uses

INT-777 has significant potential applications in scientific research and therapeutic contexts:

  1. Neuroprotection: Investigated for its ability to protect against cognitive decline and neurodegeneration in models of Alzheimer’s disease and Parkinson's disease.
  2. Anti-inflammatory Agent: Explored as a treatment option for conditions characterized by excessive inflammation, including sepsis-related encephalopathy.
  3. Metabolic Disorders: Research indicates potential benefits in treating metabolic syndrome by modulating bile acid signaling pathways .
Introduction to TGR5 Receptor and INT-777

TGR5 Receptor: Structural and Functional Overview

TGR5 belongs to the class A rhodopsin-like subfamily of G protein-coupled receptors (GPCRs), characterized by a seven-transmembrane (7TM) helical structure. Cryo-electron microscopy studies have revealed that TGR5 activation involves specific conformational changes in the transmembrane domain pocket, particularly involving transmembrane helices 3, 5, and 6. This pocket accommodates bile acid ligands through a combination of hydrophobic interactions and hydrogen bonding networks [2]. Key residues critical for ligand binding include L71(2.60), N93(3.33), F96(3.36), L166(5.40), and Y240(6.51), which form a stereo-selective environment that distinguishes between different bile acid structures [2]. Upon agonist binding, TGR5 couples primarily to the Gαs protein, stimulating adenylate cyclase to produce cyclic adenosine monophosphate (cAMP), the prototypical second messenger that mediates most TGR5 downstream effects [2] [7].

The physiological functions of TGR5 activation are remarkably diverse due to its widespread tissue distribution:

  • Metabolic Regulation: In brown adipose tissue and skeletal muscle, TGR5 activation increases mitochondrial energy expenditure through the cAMP-dependent induction of type 2 iodothyronine deiodinase (D2). This enzyme converts thyroxine (T4) to biologically active triiodothyronine (T3), activating thyroid hormone receptors and stimulating thermogenesis and oxygen consumption [7] [9].
  • Enteroendocrine Signaling: TGR5 is highly expressed in intestinal L-cells, where its activation stimulates glucagon-like peptide-1 (GLP-1) secretion through dual mechanisms: cAMP/protein kinase A (PKA) signaling and mitochondrial ATP production leading to calcium influx [5] [7]. This pathway enhances glucose-stimulated insulin secretion and promotes pancreatic beta-cell proliferation, positioning TGR5 as a target for diabetes management.
  • Hepatoprotection: In the liver, TGR5 activation on Kupffer cells (resident macrophages) suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) via cAMP-mediated inhibition of NF-κB signaling [7] [10]. This anti-inflammatory effect is crucial in conditions like non-alcoholic steatohepatitis (NASH) and cholestasis.
  • Neuroprotection: Brain-expressed TGR5 modulates neuroinflammation and neuronal survival through cAMP/PKA-dependent pathways. INT-777 has been shown to attenuate oxidative stress and apoptosis after subarachnoid hemorrhage by activating the cAMP/PKCε/ALDH2 pathway, preserving mitochondrial function [10].

Table 1: Relative Potency of Natural Bile Acids and INT-777 at TGR5 Receptor

CompoundEC₅₀ (μM)Receptor SelectivityPrimary Signaling Pathway
Lithocholic acid (LCA)0.53Low (activates VDR/PXR)cAMP/PKA
Deoxycholic acid (DCA)1.0ModeratecAMP/PKA
Chenodeoxycholic acid4.4Low (activates FXR)cAMP/PKA
Cholic acid (CA)7.7LowcAMP/PKA
INT-7770.36–0.82High (TGR5-selective)cAMP/PKA, PKCε

Data compiled from [3] [7] [8]

INT-777 as a Synthetic TGR5 Agonist: Pharmacological Classification

INT-777 is a C23-methylated derivative of 6α-ethylchenodeoxycholic acid, designed through structure-activity relationship (SAR) studies to optimize TGR5 binding affinity and selectivity. Its chemical structure features two critical modifications compared to natural bile acids: 1) An ethyl group at the C6 position in the α-configuration, and 2) A methyl group at the C23 position in the S-configuration [3] [8]. These modifications confer significant advantages:

  • The C6-ethyl group enhances hydrophobicity and steric bulk, improving interaction with the hydrophobic binding pocket of TGR5.
  • The C23(S)-methyl group increases metabolic stability by reducing susceptibility to bacterial dehydroxylation and conjugation in the intestine.
  • The combined modifications achieve >100-fold selectivity for TGR5 over the farnesoid X receptor (FXR), overcoming a major limitation of natural bile acids like CDCA, which activate both receptors [3] [8].

Pharmacologically, INT-777 exhibits nanomolar potency at TGR5, with an EC₅₀ of 0.36 μM in HEK293 cells expressing human TGR5, 0.82 μM in NCI-H716 enteroendocrine cells, and 3.44 μM in CHO cells [3] [8]. This potency translates to functional effects:

  • Cellular Energy Metabolism: At 3 μM, INT-777 increases ATP production in NCI-H716 cells in a cAMP-dependent manner, demonstrating its bioactivity in enteroendocrine function [3].
  • Anti-inflammatory Actions: INT-777 (10–500 μM) inhibits NLRP3 inflammasome activation in macrophages, reducing caspase-1 maturation and IL-1β secretion [8] [10].
  • Neuroprotection: Intranasal administration (10–90 μg/kg) in rat models of subarachnoid hemorrhage activates the TGR5/cAMP/PKCε/ALDH2 pathway, significantly reducing oxidative stress markers (4-HNE) and apoptotic mediators (Bax, cleaved caspase-3) while upregulating cytoprotective proteins (HO-1, Bcl-2) [10].

Table 2: Structural Comparison of INT-777 with Natural Bile Acids

Structural FeatureNatural Bile Acids (CA, CDCA)INT-777Functional Consequence
C6 positionH or OHEthyl group (α-configuration)Enhanced TGR5 affinity and selectivity
C7 positionα-OH or β-OH (UDCA)HReduced FXR activation
C23 positionCarboxylic acidMethyl group (S-configuration)Metabolic stability, reduced conjugation
C24 positionVariable conjugationFree carboxylic acidOptimal receptor interaction

Based on [3] [8]

Historical Development of Bile Acid Receptor Agonists

The therapeutic application of bile acids spans millennia, with the earliest documented use occurring in ancient Chinese medicine (~2000 BCE), where dried black bear bile containing high concentrations of ursodeoxycholic acid (UDCA) was employed to treat liver disorders [4] [6]. The modern pharmacological era began in the mid-20th century with the isolation and characterization of primary bile acids. In 1848, Strecker performed combustion analysis to isolate cholic acid, marking the first scientific characterization of a bile acid [1]. The 1930s saw bile acids utilized as precursors for cortisone synthesis, fueling commercial interest [1]. A breakthrough came in 1972 when chenodeoxycholic acid (CDCA) was demonstrated to dissolve cholesterol gallstones, representing the first FDA-approved bile acid therapy [1] [6].

The limitations of CDCA (dose-dependent hepatotoxicity, poor efficacy) spurred interest in UDCA, a naturally occurring epimer of CDCA found in bear bile. UDCA showed superior efficacy and tolerability, becoming first-line therapy for primary biliary cholangitis (PBC) by the 1990s [4] [6]. However, UDCA's susceptibility to bacterial deconjugation and 7α-dehydroxylation to lithocholic acid (LCA) in the gut limited its effectiveness in conditions like primary sclerosing cholangitis (PSC) [6].

The molecular dawn of bile acid therapeutics began with the discovery of bile acid receptors:

  • 1999: Identification of the nuclear receptor FXR as a bile acid sensor [5] [7].
  • 2002: Cloning of TGR5 (GPBAR1) by Maruyama et al., revealing the first membrane receptor for bile acids [5] [7].These discoveries triggered efforts to develop receptor-specific agonists. The first-generation TGR5 agonists were natural bile acids like LCA and DCA, which had low potency and poor selectivity. Semisynthetic derivatives followed:
  • NorUDCA (norursodeoxycholic acid): A C23-homolog of UDCA with a shortened side chain, resistant to amidation and promoting bicarbonate-rich choleresis via cholehepatic shunting [1] [6]. Currently in phase 3 trials for PSC.
  • 6-ethyl-CDCA (INT-747/obeticholic acid): A potent FXR agonist with modest TGR5 activity, approved for PBC but limited by pruritus side effects [4] [6].

INT-777 emerged as part of a third generation of structure-guided agonists optimized for TGR5 selectivity. Developed by optimizing the INT-747 scaffold, INT-777's C23(S)-methyl modification abolished FXR agonism while preserving high TGR5 potency [3] [8]. This exemplifies the progression from natural products to rationally designed steroidal pharmacophores with tailored receptor specificity.

Table 3: Historical Milestones in Bile Acid Receptor Agonist Development

YearDevelopmentSignificance
~2000 BCEUse of bear bile in traditional Chinese medicineEarliest therapeutic application of bile acids
1848Isolation of cholic acid by StreckerFirst bile acid characterized
1972CDCA for gallstone dissolutionFirst FDA-approved bile acid therapy
1980sUDCA for cholestatic liver diseasesImproved safety profile over CDCA
1999FXR identified as bile acid receptorRevealed nuclear signaling pathway
2002TGR5 (GPBAR1) clonedDiscovery of membrane bile acid receptor
2005–2010NorUDCA developmentSide chain-modified UDCA derivative for PSC
2010INT-777 characterized as selective TGR5 agonistFirst highly selective semisynthetic TGR5 agonist

Compiled from [1] [4] [6]

Properties

CAS Number

1199796-29-6

Product Name

Int-777

IUPAC Name

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1

InChI Key

NPBCMXATLRCCLF-IRRLEISYSA-N

SMILES

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O

Solubility

Soluble in DMSO

Synonyms

INT-777; INT 777; INT777; 6-EMCA; S-EMCA; ​HY-15677;

Canonical SMILES

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.